4-{[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine
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Overview
Description
4-{[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, an azetidine ring, and a trifluoromethyl-substituted pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine typically involves multi-step organic synthesis. One common approach is to start with the preparation of the oxazole ring, followed by the introduction of the azetidine moiety, and finally, the attachment of the trifluoromethyl-substituted pyridine ring. Key reagents and conditions used in these steps include:
Oxazole Ring Formation: The oxazole ring can be synthesized using the Van Leusen oxazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes in the presence of a base.
Azetidine Ring Introduction: The azetidine ring can be introduced through cyclization reactions involving appropriate precursors such as amino alcohols or amino acids.
Trifluoromethyl-Substituted Pyridine Attachment: The final step involves the coupling of the oxazole-azetidine intermediate with a trifluoromethyl-substituted pyridine derivative using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions activated by the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
4-{[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activities.
Biological Studies: It is used in studies to understand the interactions of heterocyclic compounds with biological targets such as enzymes and receptors.
Chemical Biology: The compound serves as a tool to probe biological pathways and mechanisms.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-{[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole and azetidine rings can interact with active sites of enzymes, while the trifluoromethyl group can enhance binding affinity and selectivity . The compound may modulate biological pathways by inhibiting or activating specific targets, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic compound containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor with an oxazole moiety.
Mubritinib: A tyrosine kinase inhibitor featuring an oxazole ring.
Oxaprozin: A COX-2 inhibitor that includes an oxazole structure.
Uniqueness
4-{[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine is unique due to its combination of an oxazole ring, an azetidine ring, and a trifluoromethyl-substituted pyridine ring. This unique structure imparts distinct biological activities and chemical properties, making it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O3/c1-8-13(9(2)24-20-8)14(22)21-6-11(7-21)23-10-3-4-19-12(5-10)15(16,17)18/h3-5,11H,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDLVOQWCJDDULF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CC(C2)OC3=CC(=NC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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